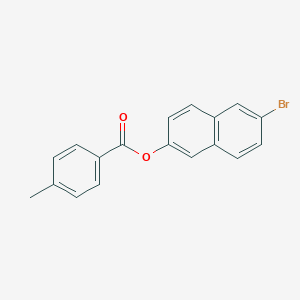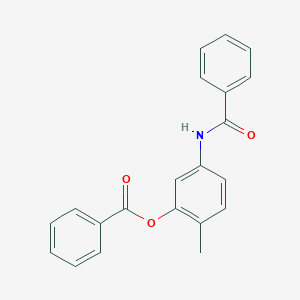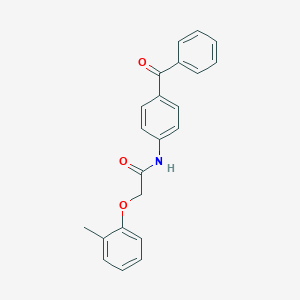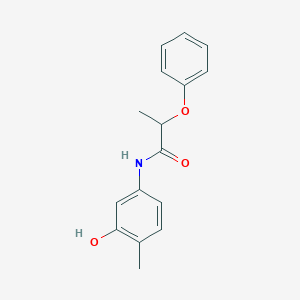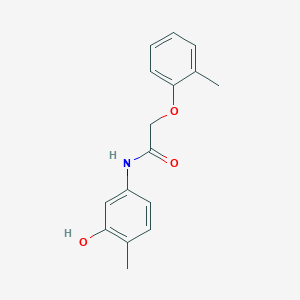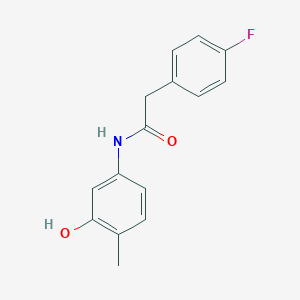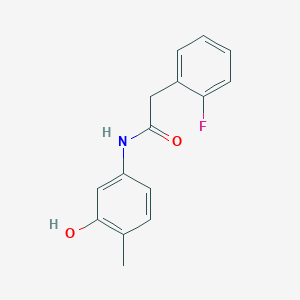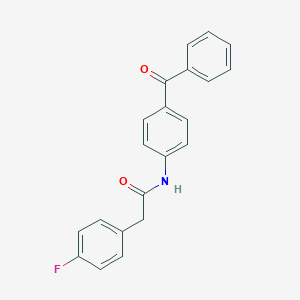![molecular formula C22H30N2O7S B310265 3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as IMD-0354 and is known to have anti-inflammatory and anti-tumor properties. In
Mécanisme D'action
IMD-0354 inhibits the activity of the NF-κB pathway by targeting the inhibitor of κB kinase (IKK) complex. This complex is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn leads to the activation of NF-κB. By inhibiting the IKK complex, IMD-0354 prevents the activation of NF-κB and reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, IMD-0354 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of IMD-0354 is its specificity for the IKK complex, which makes it a useful tool for investigating the role of NF-κB in different diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, IMD-0354 has been shown to have cytotoxic effects at high concentrations, which can limit its use in some assays.
Orientations Futures
There are several future directions for the use of IMD-0354 in scientific research. One potential application is in the development of new therapies for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation. Additionally, IMD-0354 may have potential as a chemotherapeutic agent for the treatment of cancer, particularly in combination with other drugs. Finally, further studies are needed to investigate the long-term effects and safety of IMD-0354 in vivo, which will be critical for its future development as a therapeutic agent.
Conclusion:
In conclusion, IMD-0354 is a chemical compound with potential applications in scientific research. Its ability to inhibit the NF-κB pathway makes it a useful tool for investigating the role of this pathway in different diseases. However, its poor solubility and cytotoxic effects at high concentrations are limitations that must be considered. Further studies are needed to fully understand the potential of IMD-0354 as a therapeutic agent for different diseases.
Méthodes De Synthèse
The synthesis of IMD-0354 involves several steps, including the condensation of 3-methyl-5-isopropylpyridine-2,6-dicarboxylic acid with 3-aminobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyethylamine. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
IMD-0354 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which plays a critical role in regulating the immune response and inflammation. This compound has been used in various studies to investigate the role of NF-κB in different diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
Formule moléculaire |
C22H30N2O7S |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-[3-(methanesulfonamido)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H30N2O7S/c1-13(2)31-22(26)19-15(4)23-14(3)18(21(25)30-11-10-29-5)20(19)16-8-7-9-17(12-16)24-32(6,27)28/h7-9,12-13,20,23-24H,10-11H2,1-6H3 |
Clé InChI |
NCAHTTQQGXYHTC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)OCCOC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



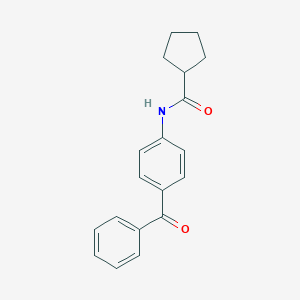
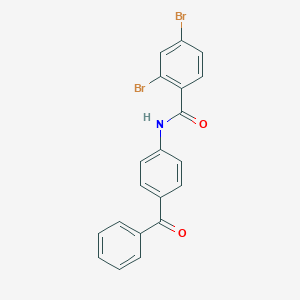
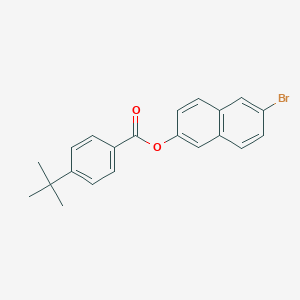
![5-[(4-Tert-butylbenzoyl)amino]-2-methylphenyl4-tert-butylbenzoate](/img/structure/B310188.png)
